molecular formula C7H5BrF3N3 B15255488 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1306604-80-7

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B15255488
CAS No.: 1306604-80-7
M. Wt: 268.03 g/mol
InChI Key: JBILOXGHOAFQSS-UHFFFAOYSA-N
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Description

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C7H5BrF3N3 and a molecular weight of 268.03 g/mol . This compound is characterized by the presence of a bromo group, a trifluoromethyl group, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with suitable nitrile-containing reagents under controlled conditions . The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

1306604-80-7

Molecular Formula

C7H5BrF3N3

Molecular Weight

268.03 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C7H5BrF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1,3H2

InChI Key

JBILOXGHOAFQSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC#N)C(F)(F)F)Br

Origin of Product

United States

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